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molecular formula C10H13Cl B102226 1-Butyl-4-chlorobenzene CAS No. 15499-27-1

1-Butyl-4-chlorobenzene

Cat. No. B102226
M. Wt: 168.66 g/mol
InChI Key: SKNUPXIXICTRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04538003

Procedure details

To 2.00 g (13.61 mmoles) of p-dichlorobenzene, and 0.050 g of [NiCltriphos]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14 mmoles) of 2M nBuMgCl in ether. After refluxing overnight and workup with NH4Cl solution, the residue (602 mg of 1.698 g) was flash-chromatographed with 5% EtOAc/hexane on silica gel to give 542 mg (67%) of 1-butyl-4-chlorobenzene. 1H NMR (200 MHz, CDCl3): δ7.22 (m,2H), 7.05 (m,2H), 2.59 (t, J=5.5 Hz, 2H), 1.58 (m, 2H), 1.34 (m,2H) 0.95 (t, J=5.2 Hz, 3H). IR(neat): 2958s, 2930s, 2859s, 1492s, 1466m, 1407m, 1901s, 1016s cm-1.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[NiCltriphos]PF6
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[CH:5][CH:4]=[C:3](Cl)[CH:2]=1.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12]>CCOCC>[CH2:9]([C:3]1[CH:2]=[CH:1][C:6]([Cl:7])=[CH:5][CH:4]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Name
[NiCltriphos]PF6
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
workup with NH4Cl solution, the residue (602 mg of 1.698 g) was flash-chromatographed with 5% EtOAc/hexane on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 542 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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